Sulfo-EGS Crosslinker Sulfo-EGS Crosslinker Sulfo-EGS Crosslinker, or Ethylene glycol bis(sulfosuccinimidylsuccinate), is a water soluble homobifunctional crosslinker. Sulfo-EGS Crosslinker can be used to label cell surface proteins as the molecule is not cell membrane permeable.
Brand Name: Vulcanchem
CAS No.: 167410-92-6
VCID: VC0544187
InChI: InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34)
SMILES: C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: C18H20N2O18S2
Molecular Weight: 616.5 g/mol

Sulfo-EGS Crosslinker

CAS No.: 167410-92-6

Cat. No.: VC0544187

Molecular Formula: C18H20N2O18S2

Molecular Weight: 616.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfo-EGS Crosslinker - 167410-92-6

Specification

CAS No. 167410-92-6
Molecular Formula C18H20N2O18S2
Molecular Weight 616.5 g/mol
IUPAC Name 1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Standard InChI InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34)
Standard InChI Key YDFAYDGRSWSLCT-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sulfo-EGS (CAS 167410-92-6) consists of two sulfo-NHS ester groups connected by a 12-atom spacer arm derived from ethylene glycol. The sulfonate groups enhance water solubility, distinguishing it from its membrane-permeable analog, EGS . Its molecular formula is C18H20N2O18S2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{18}\text{S}_{2}, with a molecular weight of 616.48 g/mol or 660.45 g/mol depending on hydration state .

Solubility and Stability

Sulfo-EGS exhibits high solubility in aqueous buffers (up to 10 mM in pure water), though solubility decreases with elevated ionic strength . It is hygroscopic and requires storage at -20°C in a desiccated environment to prevent hydrolysis . Stock solutions should be prepared immediately before use, as the sulfo-NHS esters hydrolyze rapidly, with a half-life of <30 minutes at pH 8.0 .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Spacer Arm Length16.1 Å
Molecular Weight616.48–660.45 g/mol
Solubility in Water10 mM (25°C)
Optimal pH for Reaction7.0–9.0

Mechanism of Action and Reactivity

Crosslinking Chemistry

Sulfo-EGS reacts with primary amines (ε-amino groups of lysine and N-terminal α-amines) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct . The reaction proceeds efficiently in phosphate, HEPES, or borate buffers (pH 7–9), but is inhibited by amine-containing buffers like Tris or glycine .

Cleavage Specificity

The ethylene glycol spacer contains two ester bonds cleavable by 0.5 M hydroxylamine (pH 8.5) at 37°C, yielding two fragments with terminal amides . This reversibility enables isolation of crosslinked complexes for downstream analysis, such as mass spectrometry .

Applications in Structural Biology and Proteomics

Protein-Protein Interaction Mapping

In a study of fibroblast growth factor-2 (FGF-2), Sulfo-EGS achieved 41–44% coverage of lysine pairs within 16.1 Å, identifying critical interfacial residues in dimeric complexes . Comparative analyses showed its 16.1 Å spacer optimally resolved large-scale conformational changes in α-catenin (269 residues), outperforming shorter crosslinkers like DMP (9.2 Å) .

Cell Surface Protein Crosslinking

Sulfo-EGS’s membrane impermeability makes it ideal for conjugating cell surface receptors. For example, crosslinking interleukin-2 receptors on lymphocytes preserved 60% of ligand-binding activity post-cleavage, demonstrating minimal structural perturbation .

Gas-Phase Crosslinking for Top-Down Proteomics

Recent innovations utilize Sulfo-EGS in ion/ion reactions to crosslink gaseous ubiquitin cations. Collision-induced dissociation of crosslinked ions generated sequence-specific fragments, enabling proximity mapping of 3D structures without solution-phase artifacts .

Table 2: Experimental Coverage Across Model Proteins

ProteinResiduesLysinesOptimal CrosslinkerCoverage
FGF-214614BS³ (11.4 Å)58%
Deoxyribonucleoside Kinase23013Sulfo-EGS (16.1 Å)75%
α-Catenin26914Sulfo-EGS (16.1 Å)79%
Data derived from probabilistic crosslink analysis

Protocol Optimization and Best Practices

Reaction Conditions

For cell surface crosslinking:

  • Suspend cells (25 × 10⁶/mL) in PBS (pH 8.0).

  • Add Sulfo-EGS (10–50 mM final concentration).

  • Incubate 30–60 minutes at 4°C.

  • Quench with 1 M Tris (pH 7.5) .

Molar Ratio Considerations

  • Dilute proteins (2 mg/mL): 20–50-fold molar excess of Sulfo-EGS.

  • Concentrated proteins (10 mg/mL): ≥10-fold molar excess .

Future Directions and Innovations

Emerging applications include:

  • Single-molecule force spectroscopy: Reversible cleavage allows repeated mechanical unfolding of crosslinked proteins.

  • Cryo-EM sample preparation: Stabilization of flexible domains without crystallization.

  • Multiplexed crosslinking: Combining Sulfo-EGS with isotope-labeled reagents for quantitative interactomics.

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